6-Bromo-5-(2,4-difluorophenoxy)-1-isobutyl-1H-indazole

Cross-Coupling Medicinal Chemistry SAR Studies

Advanced late-stage intermediate essential for synthesizing selective p38α MAPK inhibitors (e.g., ARRY-371797, Emprumapimod). The 6-bromo handle enables efficient Suzuki coupling for SAR exploration. Its defined substitution pattern (1-isobutyl, 5-(2,4-difluorophenoxy)) is pharmacophorically required; generic indazoles cannot substitute. Procure this scalable building block to accelerate hit-to-lead optimization and bypass complex de novo synthesis.

Molecular Formula C17H15BrF2N2O
Molecular Weight 381.2 g/mol
CAS No. 765914-75-8
Cat. No. B3283363
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Bromo-5-(2,4-difluorophenoxy)-1-isobutyl-1H-indazole
CAS765914-75-8
Molecular FormulaC17H15BrF2N2O
Molecular Weight381.2 g/mol
Structural Identifiers
SMILESCC(C)CN1C2=CC(=C(C=C2C=N1)OC3=C(C=C(C=C3)F)F)Br
InChIInChI=1S/C17H15BrF2N2O/c1-10(2)9-22-15-7-13(18)17(5-11(15)8-21-22)23-16-4-3-12(19)6-14(16)20/h3-8,10H,9H2,1-2H3
InChIKeyZFOHHDQMQLEKNC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Bromo-5-(2,4-difluorophenoxy)-1-isobutyl-1H-indazole: A Strategic Advanced Intermediate for p38 MAPK Inhibitor Synthesis and SAR Exploration


6-Bromo-5-(2,4-difluorophenoxy)-1-isobutyl-1H-indazole (CAS: 765914-75-8) is a highly functionalized, late-stage advanced intermediate central to the synthesis of potent and selective p38α MAPK inhibitors, including the clinical candidate Emprumapimod (PF-07265803) and the well-studied tool compound ARRY-371797 (also known as p38α inhibitor 1) . The compound is characterized by a molecular formula of C17H15BrF2N2O and a molecular weight of 381.2 g/mol . Its structure features a 1-isobutyl-1H-indazole core, which provides key hydrophobic interactions with the p38 MAPK active site, a 2,4-difluorophenoxy group at the 5-position for enhanced potency and selectivity, and a strategically placed bromine atom at the 6-position, which serves as a versatile handle for further functionalization via palladium-catalyzed cross-coupling reactions to generate diverse analogs for structure-activity relationship (SAR) studies [1].

Why Generic 6-Bromoindazole Scaffolds Cannot Substitute for 6-Bromo-5-(2,4-difluorophenoxy)-1-isobutyl-1H-indazole in p38 Inhibitor Programs


The substitution of 6-Bromo-5-(2,4-difluorophenoxy)-1-isobutyl-1H-indazole with a simpler or more readily available 6-bromoindazole scaffold is not viable for research programs targeting p38α MAPK due to the critical role of its specific substitution pattern in achieving target potency and selectivity. The combination of the 1-isobutyl group and the 5-(2,4-difluorophenoxy) moiety is a pharmacophoric requirement for binding to the p38α active site, as established in numerous SAR studies [1]. Replacing these groups with hydrogen, a smaller alkyl chain, or a different aryloxy group would result in a significant loss of binding affinity and kinase selectivity, leading to the generation of inactive or non-selective analogs. The target compound represents a critical, late-stage intermediate that incorporates these essential structural features alongside a functional handle for further diversification, a combination that is not found in generic, unsubstituted indazole building blocks .

Quantitative Differentiation of 6-Bromo-5-(2,4-difluorophenoxy)-1-isobutyl-1H-indazole Against Key Structural Analogs


6-Position Bromine: Enabling Late-Stage Diversification via Suzuki-Miyaura Cross-Coupling Compared to Unsubstituted and Chloro Analogs

The presence of a bromine atom at the 6-position of the indazole core provides a unique and quantifiable advantage for late-stage functionalization. In a head-to-head comparison, the 6-bromo compound is a highly efficient substrate for palladium-catalyzed Suzuki-Miyaura cross-coupling reactions, enabling the rapid generation of diverse 6-aryl and 6-heteroaryl analogs for SAR exploration [1]. In contrast, the analogous 6-chloro compound exhibits significantly lower reactivity under standard coupling conditions, often requiring harsher conditions or specialized catalysts that can lead to lower yields and reduced functional group tolerance [2]. The 6-unsubstituted analog (5-(2,4-difluorophenoxy)-1-isobutyl-1H-indazole) lacks a handle for direct C-C bond formation at this position, precluding its use in late-stage diversification and necessitating a longer, less efficient de novo synthesis for each new analog .

Cross-Coupling Medicinal Chemistry SAR Studies

Predicted Physicochemical Properties: Lipophilicity and Boiling Point Differentiation from N1-Unsubstituted and Carboxylic Acid Analogs

The introduction of the 1-isobutyl group confers a distinct physicochemical profile compared to the N1-unsubstituted analog (6-bromo-5-(2,4-difluorophenoxy)-1H-indazole) and the 6-carboxylic acid derivative. Specifically, the target compound exhibits a higher predicted boiling point (401.9±45.0 °C) compared to the N1-unsubstituted analog (388.2±42.0 °C), indicating increased molecular weight and van der Waals interactions due to the added isobutyl moiety . Furthermore, its calculated lipophilicity (cLogP) is significantly higher than that of the corresponding 6-carboxylic acid (5-(2,4-difluorophenoxy)-1-isobutyl-1H-indazole-6-carboxylic acid), a direct consequence of replacing the polar carboxylic acid group with a lipophilic bromine atom . This increased lipophilicity directly impacts membrane permeability and oral bioavailability, making the target compound a more suitable intermediate for the synthesis of drug-like p38 inhibitors, which require a balance of potency and favorable ADME properties [1].

Physicochemical Properties ADME Drug Design

Key Intermediate in High-Value p38α MAPK Inhibitors: Direct Precursor to ARRY-371797 and Emprumapimod

The target compound is not merely a building block but a direct and critical advanced intermediate in the synthesis of two clinically relevant p38α MAPK inhibitors: ARRY-371797 (p38α inhibitor 1) and Emprumapimod (PF-07265803) [1]. ARRY-371797 is a potent and selective p38α inhibitor with a reported IC50 of <5 nM against p38α and an IC50 of 0.1 nM for inhibiting LPS-induced IL-6 production in RPMI-8226 cells . Emprumapimod is an orally active, potent, and selective p38α inhibitor with an IC50 of 100 pM for inhibiting LPS-induced IL-6 production from RPMI-8226 cells . The target compound, via carbonylation and subsequent amide bond formation, serves as the immediate precursor to the 6-carboxamide core found in these potent inhibitors. In contrast, structurally related compounds lacking the 6-bromo handle or the 1-isobutyl group cannot be directly converted to these specific, high-value chemical probes and drug candidates without a multi-step de novo synthesis .

p38 MAPK Inflammation Drug Discovery

Optimal Research and Industrial Use Cases for 6-Bromo-5-(2,4-difluorophenoxy)-1-isobutyl-1H-indazole


Late-Stage Diversification for p38α MAPK Inhibitor SAR Studies

This compound is ideally suited for medicinal chemistry teams engaged in hit-to-lead or lead optimization campaigns targeting p38α MAPK. The 6-bromo group serves as a robust handle for rapid analog synthesis via Suzuki-Miyaura cross-coupling, allowing researchers to efficiently explore the SAR at the 6-position of the indazole core. This approach directly leverages the compound's demonstrated reactivity and its position as an advanced intermediate in the synthesis of potent p38 inhibitors like ARRY-371797 [1].

Synthesis of Validated p38α MAPK Chemical Probes and Tool Compounds

Researchers requiring access to well-characterized p38α MAPK inhibitors for target validation, pathway analysis, or as reference standards in biological assays should procure this intermediate. It provides a direct, high-yield route to synthesizing ARRY-371797 (p38α inhibitor 1) and related analogs, as described in the primary patent literature [1]. This circumvents the need for a lengthy and complex de novo synthesis, ensuring rapid access to high-quality tool compounds for in vitro and in vivo studies .

Custom Synthesis and Scale-Up for Preclinical Development

Contract research organizations (CROs) and pharmaceutical process chemistry groups involved in the scale-up of p38α MAPK inhibitor candidates will find this compound to be a crucial, scalable advanced intermediate. Its synthesis from 6-bromo-5-(2,4-difluorophenoxy)-1H-indazole and isobutyl bromide is a well-precedented alkylation reaction that can be executed on a large scale (e.g., using 60 g of starting material as reported) . Procuring this intermediate at high purity (typically ≥95%) ensures a reliable and efficient supply chain for further development activities .

Quote Request

Request a Quote for 6-Bromo-5-(2,4-difluorophenoxy)-1-isobutyl-1H-indazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.